molecular formula C9H14N2O B13188044 3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol

3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol

Cat. No.: B13188044
M. Wt: 166.22 g/mol
InChI Key: ZVQVOXRTEFRMFQ-UHFFFAOYSA-N
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Description

3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O. It is a member of the class of propanolamines, characterized by a hydroxy substituent at C-1 and an amino substituent at C-2. This compound is both a primary amine and a primary alcohol, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol involves the reaction of 1-phenylprop-2-yn-1-ol with 5-methylpyridin-2-amine in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction is carried out in toluene at 393 K for about 12 hours. After the reaction is complete, the solvent is evaporated under vacuum, and the residue is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxy group on the same carbon chain, along with a methyl-substituted pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-1-(5-methylpyridin-2-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7-2-3-8(11-6-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3

InChI Key

ZVQVOXRTEFRMFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(CCN)O

Origin of Product

United States

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